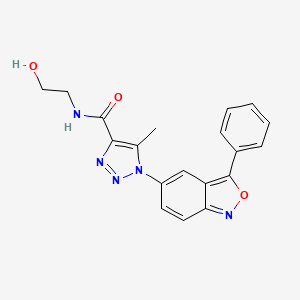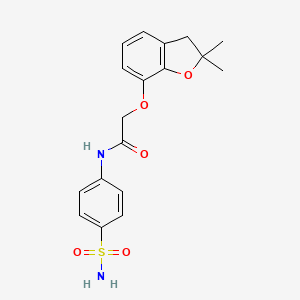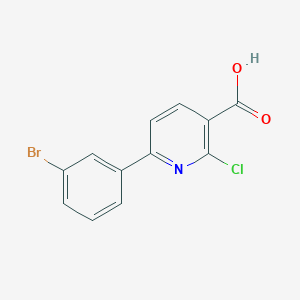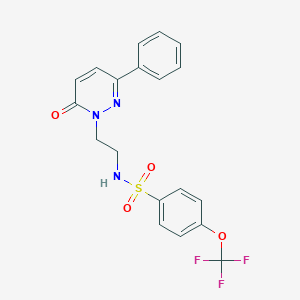![molecular formula C13H10BrNO3S2 B2569462 3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid CAS No. 299950-16-6](/img/structure/B2569462.png)
3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a compound notable for its unique structural features and potential applications. This compound features a thiazolidinone core, a bromophenyl substituent, and a propanoic acid functional group, making it an interesting subject for various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be achieved via a multi-step reaction process. One common approach involves the condensation of a thiazolidinone derivative with a 4-bromobenzaldehyde under acidic or basic conditions. The resulting product is then subjected to further modifications, such as oxidation and addition of a propanoic acid group.
Industrial Production Methods: Large-scale production often involves optimizing the reaction conditions to maximize yield and purity. This includes adjusting temperature, pressure, and solvent systems. Catalysts may be used to speed up the reaction and improve selectivity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Can occur at the sulfur atom or the thiazolidinone ring, leading to sulfoxides or sulfones.
Reduction: Hydrogenation may reduce the double bonds or the carbonyl group.
Substitution: Halogen exchange reactions at the bromophenyl group are common.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium iodide in acetone (Finkelstein reaction) for halogen exchange.
Major Products:
Oxidation products such as sulfoxides or sulfones.
Reduced products including alcohols or amines, depending on the conditions.
Substituted phenyl derivatives with various halogens.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with enzymes and proteins due to its unique structure.
Medicine: Explored for its therapeutic potential, possibly in anti-inflammatory or anticancer applications.
Industry: Potential use in materials science for the development of novel polymers or coatings.
Mechanism of Action
The compound's effects are largely due to its ability to interact with biological molecules. The thiazolidinone core can bind to enzyme active sites, potentially inhibiting their activity. The bromophenyl group may enhance its binding affinity or specificity. Pathways involved could include inhibition of specific kinases or modulation of signal transduction pathways.
Comparison with Similar Compounds
2-mercapto-3-phenylpropanoic acid
4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene compounds
Uniqueness:
The presence of the bromophenyl group distinguishes it from similar compounds, potentially altering its binding properties and reactivity.
The propanoic acid functional group adds a degree of polarity and potential for further chemical modification.
Conclusion
3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a compound with diverse chemical reactivity and potential applications in various scientific fields. Its unique structure and functional groups make it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
3-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3S2/c14-9-3-1-8(2-4-9)7-10-12(18)15(13(19)20-10)6-5-11(16)17/h1-4,7H,5-6H2,(H,16,17)/b10-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFQKHXIVYFGVOP-YFHOEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![S-[(1S,2R)-1-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl] ethanethioate](/img/structure/B2569379.png)
![7-(3-chlorobenzyl)-8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2569380.png)

![(1R,3R,5S)-8,8-Dioxo-8lambda6-thiabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2569383.png)
![1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfonyl]-1-ethanone O-methyloxime](/img/structure/B2569384.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N,N-diallylsulfamoyl)benzamide hydrochloride](/img/structure/B2569385.png)
![1-[2-(1H-pyrazol-1-yl)ethyl]-4-[4-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B2569388.png)


![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2569391.png)
![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B2569392.png)
![2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide](/img/structure/B2569393.png)
![2-{6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B2569396.png)

